molecular formula C8H15ClN2O B1349812 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride CAS No. 212079-30-6

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

Cat. No. B1349812
CAS RN: 212079-30-6
M. Wt: 190.67 g/mol
InChI Key: XEGNNKBCZMXBOA-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride (MBOH) is an organic compound belonging to the oxime family of compounds. It is a white, crystalline solid with a melting point of 97-99°C. MBOH is used in various scientific research applications, including organic synthesis, pharmaceutical research, and as a reactant in the synthesis of other compounds. It is also used as a catalyst in certain reactions.

Scientific Research Applications

Synthetic Approaches and Biological Significance

Research on heterocyclic compounds, such as oxazolones and oxadiazoles, which share structural similarities with the queried compound, highlights the importance of synthetic approaches in developing biologically active molecules. For instance, oxazolone moieties are synthesized via various routes and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Kushwaha & Kushwaha, 2021). Similarly, 1,3,4-oxadiazole derivatives are known for their diverse biological activities, underlining the significance of heterocyclic compounds in medicinal chemistry (Bala, Kamboj, & Kumar, 2010).

Pharmacological Applications

The pharmacological landscape is enriched with heterocyclic compounds due to their structural diversity and potential therapeutic benefits. Research into 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives reveals their promise in treating various diseases, including cancer, HIV, and neurodegenerative disorders, through synthetic modification and exploration of their broad-spectrum drug molecules (Wang, Sun, Jia, Bian, & Yu, 2022). These findings highlight the potential for structurally similar compounds, such as "8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride," to contribute to the development of new pharmacological agents.

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Result of Action

Preliminary bioassay results showed that similar compounds exhibited good nematicidal activities against meloidogyne incognita , suggesting potential bioactivity of this compound.

properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGNNKBCZMXBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=NO)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372064
Record name N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212079-30-6
Record name N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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